molecular formula C9H18N2O B157734 3,3,4,5,5-Pentamethylpiperazin-2-one CAS No. 135841-33-7

3,3,4,5,5-Pentamethylpiperazin-2-one

Cat. No. B157734
M. Wt: 170.25 g/mol
InChI Key: IMLQMPHRPAAEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,5,5-Pentamethylpiperazin-2-one, also known as PMP, is a cyclic organic compound that has been used in various scientific research studies. PMP has a unique structure that makes it useful in many chemical reactions.

Mechanism Of Action

The mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one is not fully understood. However, studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can act as a nucleophile and can form stable complexes with transition metals. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

3,3,4,5,5-Pentamethylpiperazin-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3,4,5,5-Pentamethylpiperazin-2-one can inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,3,4,5,5-Pentamethylpiperazin-2-one in lab experiments is its versatility. 3,3,4,5,5-Pentamethylpiperazin-2-one can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one is also readily available and relatively inexpensive. However, one of the limitations of using 3,3,4,5,5-Pentamethylpiperazin-2-one is its toxicity. 3,3,4,5,5-Pentamethylpiperazin-2-one can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling 3,3,4,5,5-Pentamethylpiperazin-2-one.

Future Directions

There are many future directions for the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in scientific research. One area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one in the synthesis of new compounds with potential therapeutic applications. Another area of interest is the use of 3,3,4,5,5-Pentamethylpiperazin-2-one as a reagent in organic chemistry for the preparation of amides and esters. Additionally, further studies are needed to fully understand the mechanism of action of 3,3,4,5,5-Pentamethylpiperazin-2-one and its potential as a therapeutic agent.

Synthesis Methods

3,3,4,5,5-Pentamethylpiperazin-2-one can be synthesized through various methods, including the reaction of 2,2,4,4-tetramethylpiperidine with acetic anhydride and the reaction of 2,2,4,4-tetramethylpiperidine with phthalic anhydride. The latter method is more commonly used as it produces a higher yield of 3,3,4,5,5-Pentamethylpiperazin-2-one. The reaction involves the addition of phthalic anhydride to 2,2,4,4-tetramethylpiperidine in the presence of a catalyst such as zinc chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

3,3,4,5,5-Pentamethylpiperazin-2-one has been used in various scientific research studies, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. 3,3,4,5,5-Pentamethylpiperazin-2-one is a versatile compound that can be used in many chemical reactions, making it useful in drug discovery and synthesis. 3,3,4,5,5-Pentamethylpiperazin-2-one has also been used as a reagent in organic chemistry for the preparation of amides and esters.

properties

CAS RN

135841-33-7

Product Name

3,3,4,5,5-Pentamethylpiperazin-2-one

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3,3,4,5,5-pentamethylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12)

InChI Key

IMLQMPHRPAAEOF-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)C(N1C)(C)C)C

Canonical SMILES

CC1(CNC(=O)C(N1C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.